Imidazo[1,2-a]pyrazine hydrochloride
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Overview
Description
Imidazo[1,2-a]pyrazine hydrochloride is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis and drug development. This compound is characterized by its fused bicyclic structure, which imparts unique chemical and biological properties. It serves as a crucial scaffold in medicinal chemistry, enabling the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aryl aldehyde with 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyrazine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes recrystallization and chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of electron-withdrawing groups on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can exhibit enhanced biological activity or altered chemical properties.
Scientific Research Applications
Imidazo[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine hydrochloride varies depending on its application. In medicinal chemistry, the compound often targets specific enzymes or receptors, modulating their activity. For instance, certain derivatives inhibit kinases involved in cancer cell proliferation . The molecular targets and pathways involved include the inhibition of protein kinases and the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar applications in drug development.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and use in optoelectronic devices.
Pyrrolo[1,2-a]pyrazine: Shares structural similarities and is used in the synthesis of bioactive molecules.
Uniqueness: Imidazo[1,2-a]pyrazine hydrochloride stands out due to its versatile reactivity and broad range of biological activities. Its ability to undergo various chemical transformations and its efficacy in different therapeutic areas make it a unique and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVVGFNLCSSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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